N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is a synthetic compound with a complex structure, featuring a piperidine ring substituted with a methanesulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenylacetonitrile, dimethylamine, and piperidine derivatives.
Step 1 Formation of Intermediate: The initial step involves the reaction of 2-chlorophenylacetonitrile with dimethylamine to form N-(2-chlorophenyl)-2-(dimethylamino)acetonitrile.
Step 2 Cyclization: The intermediate undergoes cyclization with piperidine to form the piperidine ring structure.
Step 3 Sulfonylation: The piperidine derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Step 4 Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylic acid derivative under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide would involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
Medically, this compound is of interest due to its potential pharmacological properties. It may act as a lead compound for the development of new therapeutic agents targeting specific diseases, such as neurological disorders or cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide analogs: These compounds share a similar core structure but differ in the substituents on the piperidine ring or the phenyl group.
Other piperidine derivatives: Compounds such as piperidine-4-carboxamide derivatives with different substituents on the nitrogen or carbon atoms.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl and carboxamide groups, in particular, contribute to its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(2)16(14-6-4-5-7-15(14)18)12-19-17(22)13-8-10-21(11-9-13)25(3,23)24/h4-7,13,16H,8-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMJZKLNGJGCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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